dl-2-Amino-1-hexanol
CAS No.: 5665-74-7
Cat. No.: VC2321242
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5665-74-7 |
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Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
IUPAC Name | 2-aminohexan-1-ol |
Standard InChI | InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 |
Standard InChI Key | DPEOTCPCYHSVTC-UHFFFAOYSA-N |
SMILES | CCCCC(CO)N |
Canonical SMILES | CCCCC(CO)N |
Introduction
Chemical Structure and Properties
Molecular Identification
dl-2-Amino-1-hexanol is characterized by its amino and hydroxyl functional groups positioned on adjacent carbon atoms within a hexyl chain. The compound exists as a racemic mixture, containing equal amounts of both enantiomers of 2-amino-1-hexanol.
Table 1: Key Molecular Identifiers of dl-2-Amino-1-hexanol
Parameter | Value |
---|---|
IUPAC Name | 2-aminohexan-1-ol |
Molecular Formula | C₆H₁₅NO |
Molecular Weight | 117.19 g/mol |
CAS Registry Number | 16397-19-6 |
InChI | InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 |
InChI Key | DPEOTCPCYHSVTC-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CO)N |
The compound features a primary amine group at the C-2 position and a primary alcohol group at the C-1 position of the hexane chain.
Physical Properties
dl-2-Amino-1-hexanol presents as a solid substance at room temperature, appearing colorless to pale yellow in its pure form. The compound exhibits a characteristic odor typical of amino alcohols. Its dual functionality—containing both hydrophilic groups (amine and hydroxyl) and a hydrophobic alkyl chain—contributes to its unique solubility profile and physical characteristics.
Structural Features
The compound's structure features specific characteristics that influence its reactivity and applications:
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The primary amine group (-NH₂) at the C-2 position provides a site for nucleophilic reactions
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The primary hydroxyl group (-OH) at the C-1 position allows for alcohol-typical reactions
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The racemic nature (dl-) indicates equal proportions of both enantiomers
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The hexyl backbone contributes hydrophobicity and influences the compound's solubility profile
Synthesis Methods
Laboratory Synthetic Routes
Several synthetic approaches have been developed for the preparation of dl-2-amino-1-hexanol, each with specific advantages depending on the starting materials and desired purity.
Hydrogenation of Hydrogen Cyanide Adducts
One established method involves the addition of hydrogen cyanide to a mixture of cyclohexanone and ammonia, followed by reduction to obtain the target compound. This approach is valued for its relatively straightforward reaction conditions and moderate yields.
Multi-step Synthesis
A more controlled approach involves multiple synthetic steps utilizing dichloromethane and triethylamine under specific conditions:
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Reaction under inert atmosphere
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Cooling with ice to control reaction kinetics
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Sequential addition of reagents
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Purification steps to isolate the final product
This method, while more complex, often provides improved stereoselectivity and purity.
Synthesis from dl-Norleucine Derivatives
Another significant synthetic pathway utilizes dl-norleucine ethyl ester as a starting material. This approach involves:
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Protection of the amine group
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Reduction of the ester functionality
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Deprotection to yield the target compound
This route is particularly valuable when starting from readily available amino acid precursors.
Industrial Production Methods
Industrial production of dl-2-amino-1-hexanol typically employs optimized versions of laboratory methods, scaled up for commercial quantities. These processes prioritize:
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Cost-effective starting materials
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Optimized reaction conditions for maximum yield
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Efficient purification protocols
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Reduced use of hazardous reagents
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Improved process safety measures
The industrial synthesis generally utilizes large-scale reactors with controlled temperature and pressure conditions to ensure consistent product quality and higher production efficiency.
Chemical Reactivity
Types of Reactions
dl-2-Amino-1-hexanol participates in numerous chemical transformations owing to its bifunctional nature, with both amino and hydroxyl groups capable of undergoing distinct reactions.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding aldehydes or carboxylic acids depending on the oxidizing agents and conditions employed. These transformations are valuable in creating functionalized derivatives with modified chemical properties.
Reduction Processes
Though already containing reduced functional groups, dl-2-amino-1-hexanol can undergo selective modifications through controlled reduction processes, particularly when forming derivatives with altered functionality.
Substitution Reactions
Both the amino and hydroxyl groups can participate in substitution reactions:
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The amine group can undergo N-alkylation, acylation, or conversion to other nitrogen-containing functional groups
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The hydroxyl group can be converted to halides, esters, or ethers through appropriate reagents
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These transformations allow for the synthesis of a wide range of derivatives with tailored properties
Common Reagents and Conditions
The reactions of dl-2-amino-1-hexanol typically employ specific reagents under controlled conditions to achieve selective transformations.
Table 2: Common Reagents for dl-2-Amino-1-hexanol Transformations
Transformation | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Controlled temperature, aqueous or organic solvents |
Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions, inert atmosphere |
N-Protection | Di-tert-butyl dicarbonate, Benzyl chloroformate | Basic conditions, organic solvents |
O-Protection | tert-Butyldimethylsilyl chloride, Trityl chloride | Basic conditions, anhydrous solvents |
Substitution | Halogens, Acids, Anhydrides | Varied depending on target functionality |
These reactions typically require careful control of stoichiometry, temperature, and reaction time to achieve optimal selectivity and yield.
Applications in Scientific Research
Chemistry Applications
In the field of chemistry, dl-2-amino-1-hexanol serves as a valuable building block for organic synthesis. Its bifunctional nature makes it particularly useful in creating complex molecules through selective functionalization of either the amine or hydroxyl group. The compound has found applications in:
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Development of chiral ligands for asymmetric synthesis
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Preparation of specialized surfactants
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Synthesis of heterocyclic compounds
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Creation of modified amino alcohols with tailored properties
Biological Research
In biological research, dl-2-amino-1-hexanol has demonstrated significance as:
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A precursor for biologically active compounds
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A tool for studying biochemical pathways
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A component in the investigation of structure-activity relationships
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An intermediate in the synthesis of biomimetic molecules
Pharmaceutical Applications
The compound has shown particular value in pharmaceutical development:
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As an intermediate in the synthesis of therapeutic agents
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In the exploration of novel drug candidates
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For the modification of existing pharmaceutical compounds
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In the development of structure-activity relationship studies for drug optimization
Biological Activity
Mechanism of Action
The biological activity of dl-2-amino-1-hexanol is primarily attributed to its structural features and functional groups that enable specific interactions with biological targets.
Receptor Interactions
The compound can potentially interact with biological receptors through:
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Hydrogen bonding via its hydroxyl and amine groups
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Hydrophobic interactions through its alkyl chain
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Ionic interactions involving the amine group under physiological conditions
These interaction capabilities make it relevant in studies involving receptor binding and modulation.
Enzyme Interactions
dl-2-Amino-1-hexanol can function as a substrate or inhibitor for specific enzymes, particularly those involved in:
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Amino alcohol metabolism
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Lipid processing pathways
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Nitrogen-containing compound biosynthesis
This property makes it valuable in enzyme kinetics studies and metabolic investigations.
Structural Features Contributing to Activity
The specific structural elements of dl-2-amino-1-hexanol that contribute to its biological activity include:
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The amino group at the C-2 position, providing a site for hydrogen bonding and ionic interactions
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The hydroxyl group at the C-1 position, offering additional hydrogen bonding capabilities
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The hexyl chain, contributing hydrophobic interactions with lipophilic binding pockets
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The stereochemistry at the C-2 position, influencing the three-dimensional presentation of functional groups
Comparison with Similar Compounds
Related Amino Alcohols
dl-2-Amino-1-hexanol shares structural similarities with other amino alcohols but possesses distinctive characteristics that differentiate it from related compounds.
Table 3: Comparison of dl-2-Amino-1-hexanol with Related Compounds
Compound | Structural Differences | Functional Distinctions |
---|---|---|
2-Amino-1-hexanol (single enantiomer) | Specific stereochemistry vs. racemic mixture | Enhanced stereoselectivity in asymmetric reactions |
2-Amino-4-methylphenol | Aromatic structure vs. aliphatic chain | Different reactivity profile, aromatic properties |
2-(Aminomethyl)phenol | Different positioning of functional groups | Altered geometric presentation of functional groups |
Other amino alcohols with varying chain lengths | Carbon chain length variations | Modified hydrophobicity and physical properties |
These structural variations result in distinct chemical behaviors and applications for each compound.
Unique Properties of dl-2-Amino-1-hexanol
The distinctive features that make dl-2-amino-1-hexanol valuable in various applications include:
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Optimal balance of hydrophilicity and hydrophobicity due to its six-carbon chain
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Suitable spacing between functional groups for specific molecular interactions
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Racemic nature providing versatility in synthetic applications
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Relatively straightforward synthesis compared to more complex amino alcohols
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Ability to serve as a platform for diverse chemical modifications
Future Research Directions
Methodological Advancements
Future methodological improvements may focus on:
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Green chemistry approaches to its synthesis
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Enzymatic transformations for selective modifications
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Flow chemistry methods for continuous production
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Computational studies to predict reactivity and properties
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Advanced analytical techniques for characterization of derivatives
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